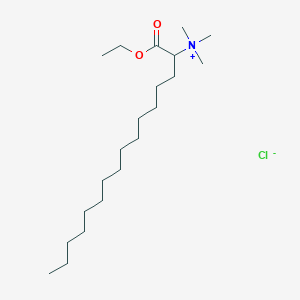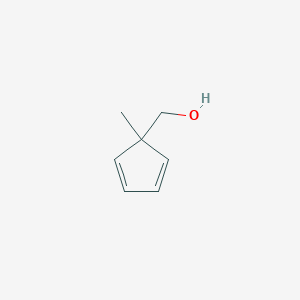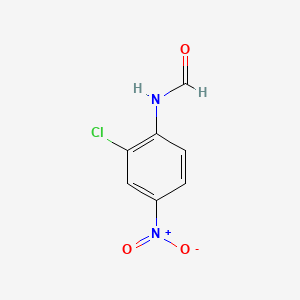
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is a complex organic compound that features a quinoline core substituted with a thiophene ring and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The final step involves the alkylation of the ethane-1,2-diamine moiety with diethyl groups and subsequent formation of the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethane-1,2-diamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic compounds.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The ethane-1,2-diamine moiety can chelate metal ions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N1-Diethyl-N2-(2-(pyridin-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
- N1,N1-Diethyl-N2-(2-(furan-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
- N1,N1-Diethyl-N2-(2-(phenyl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
Uniqueness
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for π-π stacking interactions. This structural feature differentiates it from similar compounds and contributes to its unique chemical and biological activities.
Eigenschaften
CAS-Nummer |
853344-50-0 |
|---|---|
Molekularformel |
C19H25Br2N3S |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C19H23N3S.2BrH/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*1H |
InChI-Schlüssel |
OHHDNTJYOIFDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)


![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)



![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)

![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)
